molecular formula C7H15Cl2FN2 B14045376 (7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride CAS No. 2940869-58-7

(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride

Cat. No.: B14045376
CAS No.: 2940869-58-7
M. Wt: 217.11 g/mol
InChI Key: QEPKJBTUTOXIBN-AUCRBCQYSA-N
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Description

This fluorinated pyrrolo[1,2-a]pyrazine derivative is a synthetic bicyclic amine with a stereospecific fluoro substitution at the 7S position. It exists as a dihydrochloride salt (C₇H₁₃FN₂·2HCl, MW 217.1) and is characterized by high purity (≥97%) and stability under refrigerated storage (2–8°C) . Its CAS numbers (2940869-58-7 and 1807939-68-9) reflect variations in enantiomeric forms or salt preparations .

Properties

CAS No.

2940869-58-7

Molecular Formula

C7H15Cl2FN2

Molecular Weight

217.11 g/mol

IUPAC Name

(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride

InChI

InChI=1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H/t6-,7+;;/m0../s1

InChI Key

QEPKJBTUTOXIBN-AUCRBCQYSA-N

Isomeric SMILES

C1CN2C[C@H](C[C@@H]2CN1)F.Cl.Cl

Canonical SMILES

C1CN2CC(CC2CN1)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Fluorination of Pyrrolidine Precursors

Starting Material : (7S,8aR)-7-Hydroxy-octahydropyrrolo[1,2-a]pyrazine (CAS 2702607-97-2).
Reagents :

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
  • DAST (diethylaminosulfur trifluoride)

Conditions :

  • Temperature : −78°C to 0°C (DAST) or 50–80°C (Selectfluor®)
  • Solvent : Dichloromethane (DAST) or dimethylformamide (Selectfluor®)

Mechanism :

  • DAST mediates SN2 displacement of the hydroxyl group with fluorine.
  • Selectfluor® enables electrophilic fluorination via radical intermediates.

Yield : 70–85% (DAST), 60–75% (Selectfluor®).

Cyclization to Bicyclic Core

Methods :

Key Intermediate :

  • (7S,8aR)-7-Fluoro-octahydropyrrolo[1,2-a]pyrazine (free base)

Dihydrochloride Salt Formation

Procedure :

  • Dissolve free base in anhydrous ethanol .
  • Add HCl gas or concentrated hydrochloric acid (2.0–2.2 equiv).
  • Stir at 0°C for 1 hour, then precipitate via rotary evaporation.
  • Recrystallization : Ethanol/diethyl ether (1:3 v/v).

Purity : ≥98% (HPLC)
Yield : 85–90% .

Industrial-Scale Optimization

Continuous Flow Reactors :

Table 1: Comparative Analysis of Fluorination Agents

Parameter DAST Selectfluor®
Cost High Moderate
Reaction Time 2–4 hours 6–8 hours
Stereoselectivity >99% (retention) 95–98%
Scalability Limited High

Analytical Characterization

Challenges and Solutions

  • Racemization Risk : Mitigated by low-temperature fluorination (−78°C) and inert atmosphere.
  • Byproduct Formation : Controlled via gradient elution in silica gel chromatography (ethyl acetate/methanol 9:1).

Applications and Derivatives

This compound serves as a key intermediate for dopamine D4 receptor ligands and 5-HT3 antagonists . Derivatives with modified substituents at C2 and C7 show enhanced CNS permeability.

Chemical Reactions Analysis

Types of Reactions

(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the fluorine atom or other parts of the molecule.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of halogenated or functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, (7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its fluorinated structure could influence its binding affinity and specificity for certain proteins or enzymes.

Medicine

In medicinal chemistry, this compound might be investigated for its pharmacological properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry

In industry, this compound could be used in the production of specialty chemicals or as a precursor for advanced materials. Its unique properties might make it suitable for applications in electronics, coatings, or polymers.

Mechanism of Action

The mechanism of action of (7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom could play a crucial role in these interactions by influencing the compound’s electronic properties and binding affinity.

Comparison with Similar Compounds

Enantiomeric and Stereochemical Variants

  • (7R,8aS)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine (CAS 1932649-06-3):
    • The R-configuration enantiomer differs in stereochemistry, which may alter receptor binding or metabolic stability. Its molecular weight (144.19) and formula (C₇H₁₃FN₂) match the free base form of the target compound but lack the dihydrochloride salt .

Substituted Derivatives

  • 6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS 1379205-21-6):
    • Methyl substitution at the 6-position introduces steric bulk, which could hinder interactions with hydrophobic binding pockets compared to the fluoro group in the target compound .
  • (3R,8aS)-3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione :
    • A natural diketone derivative isolated from Streptomyces spp., this compound exhibits antioxidant properties but lacks the fluorine atom critical for enhanced metabolic stability in synthetic analogs .

Salt and Functional Group Variations

  • (7S,8aR)-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate :
    • Replacing fluorine with a hydroxyl group increases polarity, improving aqueous solubility but reducing membrane permeability. The oxalate salt further modifies crystallization behavior .
  • Octahydropyrrolo[1,2-a]pyrazine-fused rhodamines :
    • These fluorophores (e.g., compounds 25–31) incorporate the pyrrolo-pyrazine core into dye structures, demonstrating structural adaptability. Substitutions like N-acetyl groups alter photophysical properties (e.g., Stokes shift) but diverge from the target compound’s pharmaceutical applications .

Physicochemical and Bioactive Properties

Table 1: Key Comparative Data

Compound Name CAS Number Molecular Formula Substituents Salt Form Bioactivity/Application Source
Target Compound 2940869-58-7 C₇H₁₃FN₂·2HCl 7-Fluoro (S) Dihydrochloride Pharmaceutical research
(7R,8aS)-Enantiomer 1932649-06-3 C₇H₁₃FN₂ 7-Fluoro (R) Free base Stereochemical studies
6-Methyl analog 1379205-21-6 C₈H₁₅N₂·2HCl 6-Methyl Dihydrochloride Receptor binding assays
Natural diketone N/A C₉H₁₂N₂O₂ 3-Methyl, 1,4-dione None Antioxidant (Streptomyces)
Rhodamine hybrid N/A C₂₄H₂₈N₄O₂ Fused fluorophore None NIR imaging agents

Key Observations

Fluorine Substitution: The 7S-fluoro group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like the (R)-enantiomer or methyl-substituted derivatives .

Salt Forms : Dihydrochloride salts improve solubility for in vitro assays, whereas free base forms (e.g., (7R,8aS)-enantiomer) may be preferred for organic synthesis .

Bioactivity : Natural diketones exhibit antioxidant activity, while synthetic fluorinated derivatives are optimized for receptor-targeted applications (e.g., adrenergic receptors in piperazinylimidazo analogs) .

Research Implications

The structural versatility of pyrrolo[1,2-a]pyrazines enables diverse applications, from drug discovery (target compound) to bioluminescence imaging (rhodamine hybrids). Future studies should explore the target compound’s pharmacokinetics and toxicity relative to its analogs, leveraging its fluorinated scaffold for enhanced bioavailability .

Biological Activity

(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine; dihydrochloride is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse scientific literature.

  • Molecular Formula : C7H15Cl2FN2
  • Molecular Weight : 217.11 g/mol
  • Purity : ≥ 95% .

The compound's mechanism of action is primarily linked to its interaction with biological receptors. It has been shown to exhibit activity against various bacterial strains and may influence signaling pathways involved in cellular processes.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related pyrazine derivatives. While specific data on (7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine; dihydrochloride is limited, insights can be drawn from related compounds:

  • In Vitro Studies : Compounds similar to (7S,8aR)-7-fluoro-1,2-a]pyrazine have demonstrated moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). For instance:
    • Minimum Inhibitory Concentrations (MICs) : Some derivatives showed MIC values comparable to standard antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The biological activity of pyrazine derivatives often correlates with their structural features. Key observations include:

  • Functional Groups : The presence of fluorine and other substituents can enhance lipophilicity and receptor binding affinity.
  • Hydrophobic Interactions : Longer alkyl chains typically improve cell permeability and antibacterial efficacy .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazine derivatives. Among them:

  • Compound 2e exhibited significant antibacterial activity with MICs of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against E. coli, suggesting that modifications similar to those in (7S,8aR)-7-fluoro-1,2-a]pyrazine could yield potent antibacterial agents .

Study 2: Binding Affinity

Research focused on the binding characteristics of pyrazine derivatives to FGFR (Fibroblast Growth Factor Receptors) demonstrated that structural modifications could lead to enhanced binding and inhibition of cancer cell proliferation. Although not directly involving (7S,8aR)-7-fluoro-1,2-a]pyrazine; dihydrochloride, these findings suggest potential pathways for further exploration .

Data Table: Biological Activity Overview

PropertyValue/Description
Molecular FormulaC7H15Cl2FN2
Molecular Weight217.11 g/mol
Purity≥ 95%
Antibacterial ActivityModerate to good against S. aureus and E. coli
MIC ValuesComparable to ampicillin
Structural FeaturesFluorinated pyrazine derivative

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing (7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]pyrazine derivatives, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically employs cyclization reactions of fluorinated precursors under controlled temperature and catalytic conditions. For example, analogous pyrrolopyrazine derivatives (e.g., hexahydropyrrolo[1,2-a]pyrazine-1,4-dione) use non-polar GC columns with custom temperature programs to isolate stereoisomers . Fluorination at the 7-position requires precise control of reagent stoichiometry to avoid over- or under-substitution. Reaction monitoring via GC-MS or NMR (e.g., δ 3.2–4.1 ppm for pyrrolidine protons) is critical for verifying stereochemical integrity .

Q. Which spectroscopic techniques are most effective for characterizing fluorinated pyrrolopyrazine derivatives, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Look for distinct shifts in the fluorinated region (δ 4.5–5.5 ppm for C-F coupling) and pyrrolidine/pyrazine ring protons (δ 2.8–3.8 ppm). For example, tetrahydroimidazo[1,2-a]pyridine derivatives show diagnostic peaks at δ 7.2–8.1 ppm for aromatic protons .
  • HRMS : Use high-resolution mass spectrometry to confirm molecular formulae (e.g., [M+H]+ or [M-Cl]+ for dihydrochloride salts). Accuracy within ±0.001 Da is essential .
  • IR : C-F stretches typically appear at 1100–1200 cm⁻¹, while NH/OH vibrations (if present) occur at 3200–3500 cm⁻¹ .

Q. What safety protocols are critical for handling fluorinated pyrrolopyrazine dihydrochlorides in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/oral exposure (Category 4 acute toxicity) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics or DFT) optimize reaction pathways for fluorinated pyrrolopyrazine derivatives?

  • Methodological Answer :

  • Process Simulation : Use AI-driven tools to model reaction kinetics and thermodynamics. For example, simulate fluorination efficiency under varying pressures or solvent polarities .
  • DFT Studies : Calculate transition-state energies to predict stereoselectivity. Focus on dihedral angles (e.g., C7-F bond orientation) and non-covalent interactions (e.g., hydrogen bonding in dihydrochloride salts) .

Q. How do theoretical frameworks guide mechanistic studies of fluorinated pyrrolopyrazine derivatives in biological or catalytic systems?

  • Methodological Answer :

  • Link to Theory : Align hypotheses with existing frameworks (e.g., Hammond’s postulate for reaction intermediates or frontier molecular orbital theory for cycloadditions). For example, use density functional theory (DFT) to validate proposed reaction mechanisms .
  • Experimental Validation : Design kinetic isotope effect (KIE) studies or isotopic labeling (e.g., 19F NMR) to confirm mechanistic pathways .

Q. What strategies resolve contradictions in published data on fluorinated pyrrolopyrazine bioactivity or synthetic yields?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies (e.g., NMR shifts, IC₅₀ values) to identify outliers. Use statistical tools (e.g., ANOVA) to assess variability in reaction conditions .
  • Reproducibility Tests : Replicate key syntheses with controlled variables (e.g., catalyst loading, solvent purity). Document deviations via open-access platforms .

Q. How can factorial design enhance experimental efficiency in optimizing fluorinated pyrrolopyrazine derivatives?

  • Methodological Answer :

  • Variable Screening : Use 2k factorial designs to test critical factors (e.g., temperature, pH, catalyst type). For example, a 2³ design (8 experiments) can identify interactions between fluorination time, reagent concentration, and solvent polarity .
  • Response Surface Methodology (RSM) : Model non-linear relationships to predict optimal yields or purity .

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